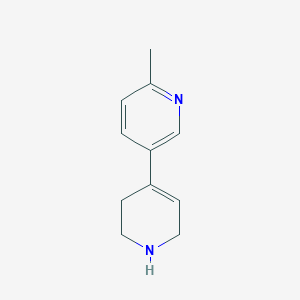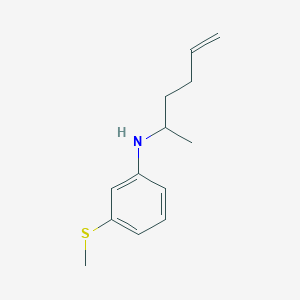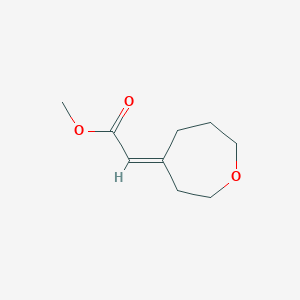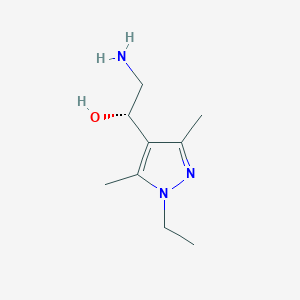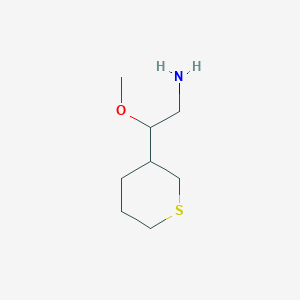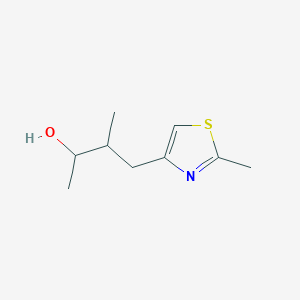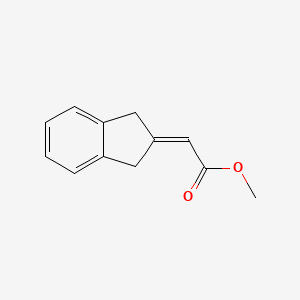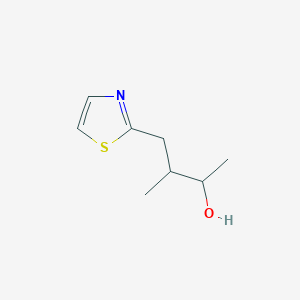![molecular formula C9H14BrNOS B13314522 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13314522.png)
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethylamino group and a propanol moiety. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Alkylation: The 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate to form 1-(5-bromothiophen-2-yl)ethane.
Amination: The alkylated product is reacted with ammonia or an amine to introduce the amino group, resulting in 1-(5-bromothiophen-2-yl)ethylamine.
Hydroxylation: Finally, the amino group is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products
Oxidation: 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-one.
Reduction: 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol.
Substitution: 2-{[1-(5-Azidothiophen-2-yl)ethyl]amino}propan-1-ol, 2-{[1-(5-Cyanothiophen-2-yl)ethyl]amino}propan-1-ol.
科学的研究の応用
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino and hydroxyl groups may also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s bioactivity.
類似化合物との比較
Similar Compounds
- 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
- 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol
- 2-{[1-(5-Fluorothiophen-2-yl)ethyl]amino}propan-1-ol
Uniqueness
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity compared to its analogs with different halogen substituents.
特性
分子式 |
C9H14BrNOS |
|---|---|
分子量 |
264.18 g/mol |
IUPAC名 |
2-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3 |
InChIキー |
ZZEOKAGPYOPPGM-UHFFFAOYSA-N |
正規SMILES |
CC(CO)NC(C)C1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
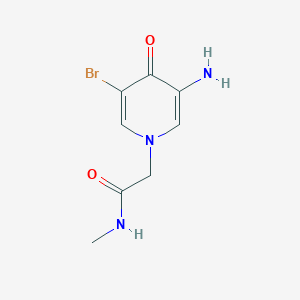
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
